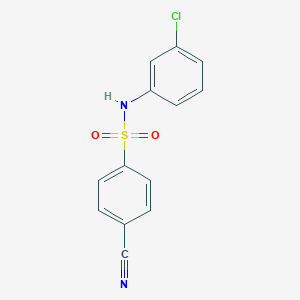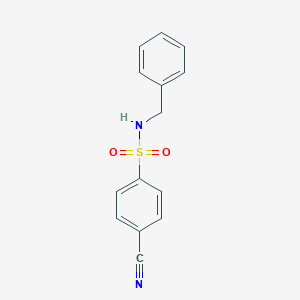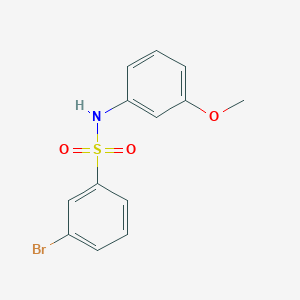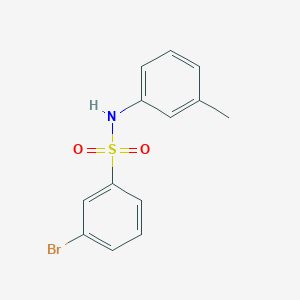
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole, also known as MMBP, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been studied extensively for its potential applications in various fields of research, such as cancer therapy, inflammation, and neurological disorders. In cancer therapy, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological disorders, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation, by blocking the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. At higher concentrations, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been shown to induce apoptosis and block cell cycle progression in cancer cells. 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, there are also some limitations to using 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole in lab experiments, such as its limited solubility in water and some organic solvents, which can make it difficult to work with. Additionally, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be sensitive to light and air, which can affect its stability over time.
未来方向
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of research. For example, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could be studied for its potential applications in cardiovascular disease, diabetes, and autoimmune disorders. Additionally, new derivatives of 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could be synthesized and tested for their biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a promising compound that has been widely studied for its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could lead to the development of new therapies for a range of diseases and disorders.
合成方法
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with hydrazine hydrate to form the corresponding sulfonyl hydrazide. This is followed by the reaction of the sulfonyl hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form the pyrazole ring. The final step involves the removal of the sulfonyl group using a strong base, such as sodium hydroxide, to yield the final product, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole.
属性
产品名称 |
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC 名称 |
1-(4-methoxy-3-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-9-8-10(4-5-11(9)16-2)17(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
InChI 键 |
NAJGLWXGMVNIMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine](/img/structure/B267677.png)
![4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B267680.png)
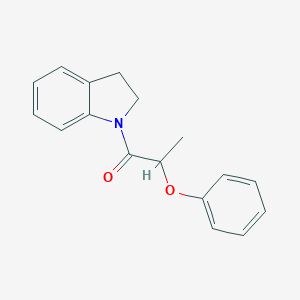
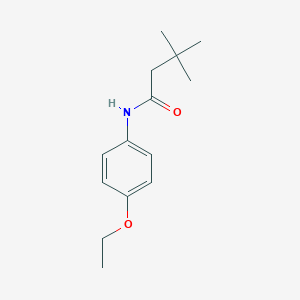
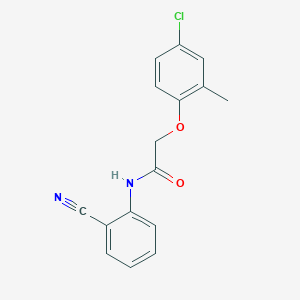

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)

